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Compound of Interest

Compound Name: (R)-Ethyl chroman-2-carboxylate

Cat. No.: B11897746 Get Quote

Introduction

(R)-Ethyl chroman-2-carboxylate is a chiral molecule of interest in organic synthesis and drug

discovery due to its chroman core, a privileged scaffold in medicinal chemistry. This technical

guide provides an in-depth overview of the predicted spectroscopic data for this compound,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. Detailed experimental protocols for acquiring such spectra are also presented, along with

a workflow diagram for spectroscopic analysis. This document is intended for researchers,

scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (R)-Ethyl chroman-2-
carboxylate based on analysis of its chemical structure and comparison with data from

analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~7.10 - 6.80 m - 4H Ar-H

~4.80 t 4.5 1H O-CH-C=O

~4.20 q 7.1 2H O-CH₂-CH₃

~2.90 t 6.5 2H Ar-CH₂

~2.20 m - 2H CH₂-CH-O

~1.25 t 7.1 3H O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~172.0 C=O (Ester)

~154.0 Ar-C-O

~129.0 - 120.0 Ar-CH

~117.0 Ar-CH

~75.0 O-CH-C=O

~61.5 O-CH₂-CH₃

~24.0 Ar-CH₂

~21.0 CH₂-CH-O

~14.0 O-CH₂-CH₃

Table 3: Predicted IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2980, 2870 Medium Aliphatic C-H stretch

~1745 Strong C=O stretch (Ester)

~1600, 1480 Medium-Weak Aromatic C=C stretch

~1250 Strong Asymmetric C-O-C stretch

~1100 Strong Symmetric C-O-C stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Predicted Fragment Ion

206 [M]⁺ (Molecular Ion)

161 [M - OCH₂CH₃]⁺

133 [M - COOCH₂CH₃]⁺

105 [C₇H₅O]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra of a liquid

organic compound like (R)-Ethyl chroman-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.
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If required for precise chemical shift referencing, add a small amount of an internal

standard such as tetramethylsilane (TMS).

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Tune and match the probe to the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans,

spectral width, relaxation delay).

Acquire the spectrum.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum to obtain a pure absorption lineshape.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a small drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or

KBr).

Gently press the plates together to form a thin film of the liquid.

Instrument Setup and Data Acquisition:
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Place the salt plates in the sample holder of the IR spectrometer.

Acquire a background spectrum of the empty sample holder.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer via a suitable inlet

system, such as direct infusion or through a gas chromatograph (GC-MS).

Ionization:

The sample molecules are vaporized and then ionized. Electron Ionization (EI) is a

common method where a high-energy electron beam bombards the molecules, causing

them to lose an electron and form a molecular ion (M⁺) and fragment ions.

Mass Analysis:

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded as a function of their

m/z ratio, generating a mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of (R)-Ethyl chroman-2-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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